molecular formula C11H7F3N2O3 B2609679 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid CAS No. 400744-33-4

3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B2609679
CAS No.: 400744-33-4
M. Wt: 272.183
InChI Key: MVQFSHMCHSWYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid is a synthetic organic compound that features a pyrazole ring substituted with a hydroxy group and a trifluoromethyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation of a precursor compound.

    Attachment to Benzoic Acid: The final step involves coupling the pyrazole derivative with a benzoic acid derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, DMP, or KMnO4.

    Reduction: Reagents such as LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Reagents such as halides, sulfonates, or organometallic reagents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or aldehyde.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigation of its therapeutic potential in various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(5-Hydroxy-3-chloropyrazol-1-yl)-benzoic acid: Similar structure but with a chloro group instead of a trifluoromethyl group.

    3-(5-Hydroxy-3-nitropyrazol-1-yl)-benzoic acid: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

Properties

IUPAC Name

3-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)8-5-9(17)16(15-8)7-3-1-2-6(4-7)10(18)19/h1-5,15H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUJEZYZSAKAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=C(N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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